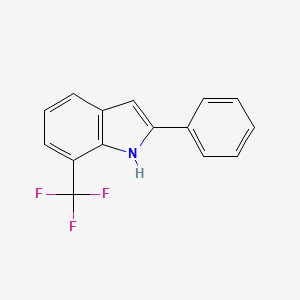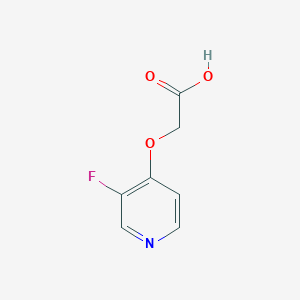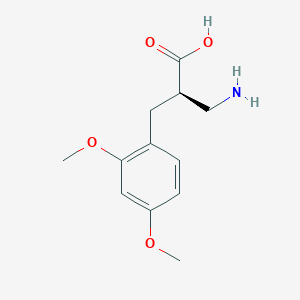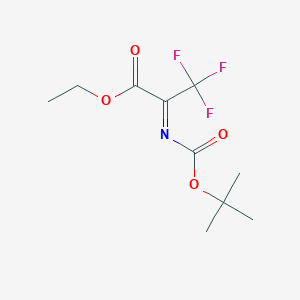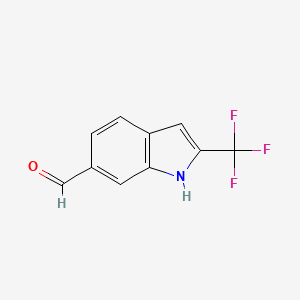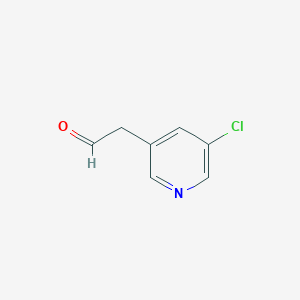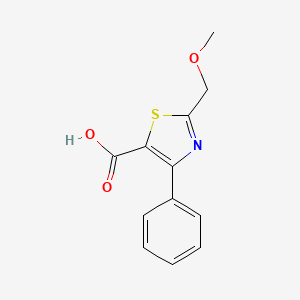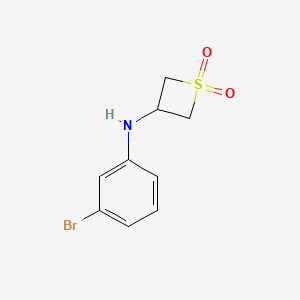
3-((3-Bromophenyl)amino)thietane 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((3-Bromophenyl)amino)thietane 1,1-dioxide is a compound belonging to the class of thietane derivatives.
Preparation Methods
The synthesis of 3-((3-Bromophenyl)amino)thietane 1,1-dioxide typically involves the reaction of 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates or thiophenolate . The reaction conditions often include the use of hydrogen peroxide (H₂O₂) for oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-((3-Bromophenyl)amino)thietane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H₂O₂).
Substitution: It can undergo substitution reactions with sodium phenolates or thiophenolate.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new cyclic structures.
Common reagents used in these reactions include sodium phenolates, thiophenolate, and hydrogen peroxide. Major products formed from these reactions include 3-aryloxythietane-1,1-dioxides and 3-phenylsulfanylthietane-1,1-dioxides .
Scientific Research Applications
3-((3-Bromophenyl)amino)thietane 1,1-dioxide has several scientific research applications:
Pharmaceuticals: The compound has shown potential antidepressant activity in preclinical studies.
Organic Synthesis: It serves as an intermediate in the synthesis of various sulfur-containing acyclic and heterocyclic compounds.
Biological Studies: The compound’s unique structure makes it a valuable tool for studying sulfur-containing heterocycles and their biological activities.
Mechanism of Action
The mechanism of action of 3-((3-Bromophenyl)amino)thietane 1,1-dioxide involves its interaction with molecular targets in the brain, leading to antidepressant effects . The compound likely modulates neurotransmitter levels and receptor activity, although the exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
3-((3-Bromophenyl)amino)thietane 1,1-dioxide can be compared with other thietane derivatives, such as:
3-Phenylsulfanylthietane-1,1-dioxide: Similar in structure but with a phenylsulfanyl group instead of a bromophenyl group.
3-Aryloxythietane-1,1-dioxides: These compounds have an aryloxy group and exhibit similar chemical properties.
3-Cyanothiete 1,1-dioxide: A related compound with a cyanothiete group, used in cycloaddition reactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10BrNO2S |
|---|---|
Molecular Weight |
276.15 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1,1-dioxothietan-3-amine |
InChI |
InChI=1S/C9H10BrNO2S/c10-7-2-1-3-8(4-7)11-9-5-14(12,13)6-9/h1-4,9,11H,5-6H2 |
InChI Key |
RFRURASVPAMEDA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CS1(=O)=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


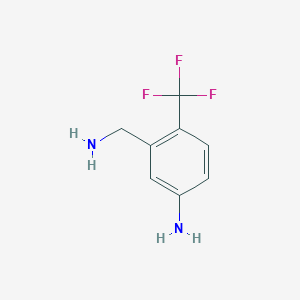
![Tert-butyl (6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2-yl)carbamate](/img/structure/B12959483.png)
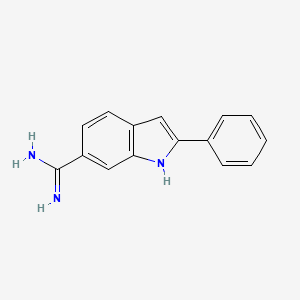
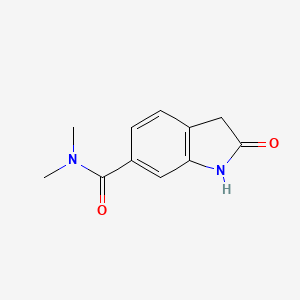
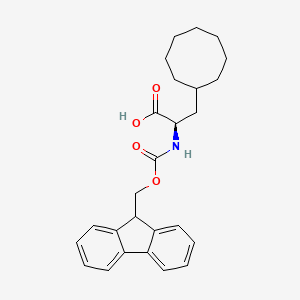
![Methyl 4,6,7,8-tetrahydro-1H-oxepino[3,4-d][1,2,3]triazole-6-carboxylate](/img/structure/B12959503.png)
![Bis[(3S,6S)-3,6-bis[(1H-imidazol-4-yl-|EN3)methyl]-2,5-piperazinedione]-Copper](/img/structure/B12959509.png)
